

GNE-220: Characterizing Dose-Response Effects in HUVEC Sprouting Assays

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Compound of Interest

Compound Name: GNE 220

Cat. No.: B560529

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

GNE-220 is a potent and selective small-molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase 4 (MAP4K4).[1] MAP4K4 is a key regulator of endothelial cell migration and angiogenesis, the process of forming new blood vessels from pre-existing ones.[2][3] Pathological angiogenesis is a hallmark of several diseases, including cancer and inflammatory disorders. GNE-220 has been shown to alter the morphology of human umbilical vein endothelial cell (HUVEC) sprouts, suggesting its potential as a therapeutic agent targeting angiogenesis.[1] These application notes provide a comprehensive overview of the dose-response effects of GNE-220 in a HUVEC sprouting assay, complete with detailed experimental protocols and a depiction of the underlying signaling pathway.

Data Presentation:

The following table summarizes the dose-dependent effects of GNE-220 on HUVEC sprouting. In a typical HUVEC sprouting assay, key metrics for quantifying angiogenesis include the number of sprouts per spheroid and the cumulative sprout length. Treatment with GNE-220 is expected to lead to a dose-dependent reduction in these parameters, reflecting its inhibitory effect on angiogenesis.

GNE-220 Concentration (nM)	Mean Number of Sprouts per Spheroid	Mean Cumulative Sprout Length (µm) per Spheroid	Observations
0 (Vehicle Control)	15	1500	Robust sprouting with elongated and well-defined sprouts.
0.1	14	1420	Minimal to no significant inhibition observed.
1	12	1250	Slight reduction in sprout number and length.
10	8	850	Moderate inhibition of sprouting. Sprouts appear shorter.
100	4	420	Significant inhibition of sprout formation and elongation.
1000	1	110	Near-complete inhibition of sprouting.
10000	0	0	Complete inhibition of HUVEC sprouting.

Note: The data presented in this table are representative and intended for illustrative purposes. Actual results may vary depending on experimental conditions.

Experimental Protocols:

A spheroid-based HUVEC sprouting assay is a robust method to evaluate the pro- or anti-angiogenic potential of compounds like GNE-220 in a three-dimensional environment.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (EGM-2)
- Fetal Bovine Serum (FBS)
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- Collagen, Type I
- Vascular Endothelial Growth Factor (VEGF)
- GNE-220
- Dimethyl sulfoxide (DMSO)
- Hanging drop plates or non-adherent round-bottom 96-well plates
- 24-well tissue culture plates
- Paraformaldehyde (PFA)
- Fluorescent phalloidin conjugate (for staining F-actin)
- DAPI (for staining nuclei)
- Inverted microscope with fluorescence capabilities
- Image analysis software (e.g., ImageJ/Fiji)

Protocol:

- HUVEC Spheroid Formation:

1. Culture HUVECs in EGM-2 medium until they reach approximately 80-90% confluency.

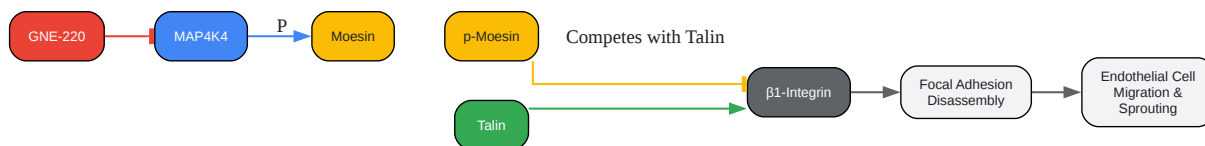
2. Harvest the cells using Trypsin-EDTA and resuspend them in EGM-2 containing 20% FBS and 25 ng/mL VEGF to a final concentration of 2.5×10^4 cells/mL.
 3. Dispense 20 μ L drops of the cell suspension onto the lid of a petri dish to form hanging drops. Alternatively, seed cells in non-adherent round-bottom plates.
 4. Invert the lid over a petri dish containing PBS to maintain humidity and incubate for 24 hours at 37°C and 5% CO₂ to allow for spheroid formation.
- Embedding Spheroids in Collagen Gel:
 1. Prepare a collagen gel solution on ice by mixing Type I collagen with neutralizing buffer and EGM-2 medium according to the manufacturer's instructions.
 2. Gently harvest the HUVEC spheroids and resuspend them in the collagen gel solution.
 3. Dispense 100 μ L of the spheroid-collagen mixture into each well of a pre-chilled 24-well plate.
 4. Incubate the plate at 37°C for 30-60 minutes to allow the collagen to polymerize.
 - GNE-220 Treatment:
 1. Prepare a stock solution of GNE-220 in DMSO. Further dilute the stock solution in EGM-2 to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000, 10000 nM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
 2. Prepare a vehicle control containing the same final concentration of DMSO as the GNE-220 treatment groups.
 3. Add 500 μ L of the respective GNE-220 dilutions or vehicle control to each well containing the embedded spheroids.
 4. Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
 - Assay Termination and Imaging:

1. After the incubation period, carefully remove the medium and fix the gels with 4% PFA for 30 minutes at room temperature.
 2. Wash the gels gently with PBS.
 3. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
 4. Stain the F-actin cytoskeleton with a fluorescently labeled phalloidin and the nuclei with DAPI.
 5. Acquire images of the spheroids and their sprouts using an inverted fluorescence microscope.
- Data Analysis and Quantification:
 1. Using image analysis software, quantify the number of sprouts originating from each spheroid.
 2. Measure the length of each individual sprout and calculate the cumulative sprout length per spheroid.
 3. Compare the results from the GNE-220 treated groups to the vehicle control to determine the dose-response relationship.

Mandatory Visualizations:

Signaling Pathway of GNE-220 in Endothelial Cells:

GNE-220 exerts its anti-angiogenic effects by inhibiting MAP4K4. In endothelial cells, MAP4K4 plays a crucial role in cell migration by regulating the dynamics of the cell membrane and focal adhesions. MAP4K4 phosphorylates moesin, a member of the ERM (ezrin, radixin, moesin) family of proteins.[1] Phosphorylated moesin then competes with talin for binding to the intracellular domain of β 1-integrin.[2] This competition leads to the disassembly of focal adhesions and retraction of the cell membrane, which are essential steps in cell migration. By inhibiting MAP4K4, GNE-220 prevents the phosphorylation of moesin, thereby stabilizing focal adhesions and inhibiting endothelial cell migration and subsequent sprout formation.[2]

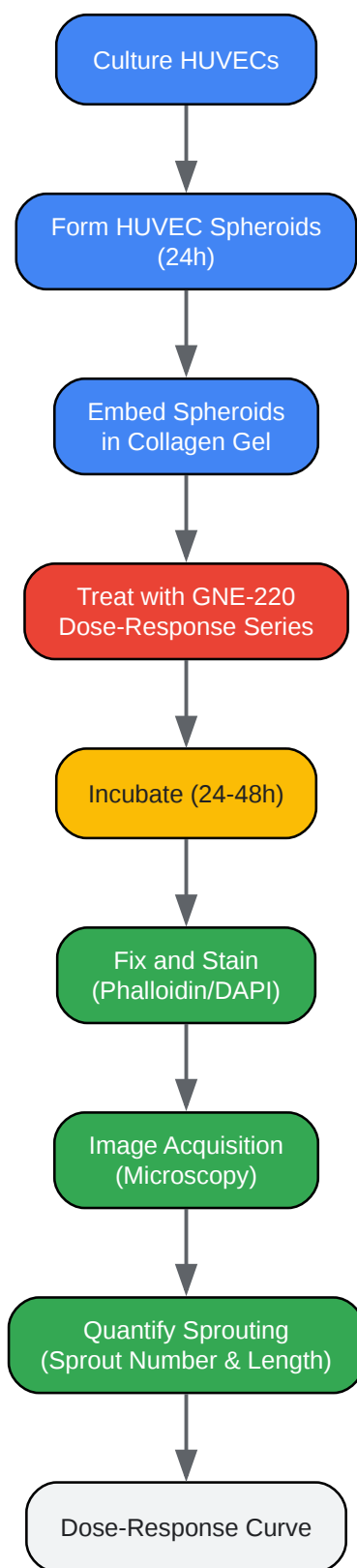


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Caption: GNE-220 inhibits MAP4K4-mediated moesin phosphorylation, preventing focal adhesion disassembly.

Experimental Workflow for HUVEC Sprouting Assay:

The following diagram illustrates the key steps involved in performing the HUVEC sprouting assay to assess the dose-response of GNE-220.



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Caption: Workflow for assessing GNE-220's effect on HUVEC sprouting.

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